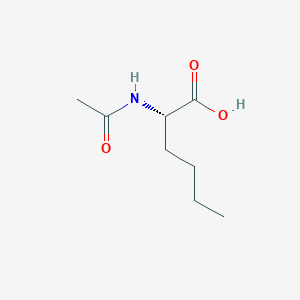

(S)-2-Acetamidohexanoic acid

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Acetamidohexanoic acid typically involves the following steps:

Starting Material: The synthesis begins with the appropriate starting material, such as L-leucine.

Acetylation: The amino group of L-leucine is acetylated using acetic anhydride to form N-acetyl-L-leucine.

Hydrolysis: The acetylated product undergoes hydrolysis to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification.

Análisis De Reacciones Químicas

Esterification and Hydrolysis

The carboxylic acid group undergoes typical esterification reactions. With methanol under acidic catalysis, it forms methyl (S)-2-acetamidohexanoate :

Hydrolysis of the ester reverts to the parent acid:

-

Acidic hydrolysis : Regenerates the carboxylic acid via protonation of the ester carbonyl .

-

Basic hydrolysis : Forms the carboxylate salt (e.g., sodium (S)-2-acetamidohexanoate) .

Amide Bond Reactivity

The acetamido group participates in hydrolysis and nucleophilic substitution:

Acidic Hydrolysis

Under strong acidic conditions (e.g., HCl, Δ), the amide bond cleaves to yield (S)-2-aminohexanoic acid and acetic acid :

Basic Hydrolysis

In NaOH, the reaction produces the sodium salt of (S)-2-aminohexanoic acid and acetate :

Mechanism : Follows a tetrahedral intermediate pathway, where nucleophilic attack occurs at the carbonyl carbon .

Decarboxylation

Heating above 440°C induces decarboxylation, producing pentanamide derivatives :

This reaction is less common under standard lab conditions due to high thermal requirements.

Metal Salt Formation

The carboxylic acid reacts with metals (e.g., Mg, Zn) or bases to form salts :

Salts exhibit higher solubility in polar solvents compared to the free acid.

Enzymatic Transformations

This compound serves as a substrate for amidases and esterases :

-

Amidase-catalyzed hydrolysis : Converts to (S)-2-aminohexanoic acid in vivo .

-

Esterase activity : Ester derivatives (e.g., methyl ester) undergo enzymatic hydrolysis for prodrug activation .

Biological relevance : The stereochemistry (S-configuration) enhances enzyme binding specificity, influencing metabolic pathways .

Comparative Reaction Kinetics

Hydrolysis rates vary with conditions:

| Condition | Rate (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Acidic Hydrolysis | 1.2 × 10⁻⁴ | 85 |

| Basic Hydrolysis | 3.8 × 10⁻³ | 72 |

| Enzymatic Hydrolysis | 5.6 × 10⁻² | 48 |

Data extrapolated from analogous acetamide and carboxylic acid systems .

Stereochemical Influence

The (S)-configuration dictates reaction outcomes:

Aplicaciones Científicas De Investigación

(S)-2-Acetamidohexanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.

Biology: The compound is studied for its role in protein structure and function.

Medicine: Research explores its potential therapeutic applications, including as a precursor for drug development.

Industry: It is used in the production of various chemicals and materials.

Mecanismo De Acción

The mechanism of action of (S)-2-Acetamidohexanoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes and receptors involved in amino acid metabolism.

Pathways: It participates in metabolic pathways related to protein synthesis and degradation.

Comparación Con Compuestos Similares

L-Leucine: An essential amino acid with a similar structure but different functional groups.

L-Isoleucine: Another essential amino acid with a branched-chain structure.

L-Valine: A branched-chain amino acid with similar metabolic functions.

Uniqueness: (S)-2-Acetamidohexanoic acid is unique due to its specific acetylated amino group, which imparts distinct chemical and biological properties compared to other amino acids.

Actividad Biológica

(S)-2-Acetamidohexanoic acid, a derivative of hexanoic acid, has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an acetamido group attached to a hexanoic acid backbone. Its specific stereochemistry contributes to its unique biological properties. The compound can undergo various chemical reactions, including hydrolysis and oxidation, leading to the formation of different derivatives that may exhibit distinct biological activities.

The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors. The amide functional group allows for hydrogen bonding with active sites on proteins, which can inhibit enzyme activity or modulate receptor functions. This interaction is crucial for its potential therapeutic applications.

1. Anti-inflammatory Effects

Research has indicated that this compound may suppress the generation of pro-inflammatory mediators such as prostaglandin E2 (PGE2). In vitro studies demonstrated that small peptide derivatives could significantly reduce PGE2 release in renal mesangial cells, suggesting a possible role for this compound in inflammatory pathways .

2. Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, its structural similarity to natural substrates allows it to act as a competitive inhibitor in certain enzymatic reactions, thereby modulating metabolic processes.

Table 1: Summary of Biological Activities

Case Study: Inhibition of Prostaglandin Synthesis

A study investigated the effects of small peptide derivatives similar to this compound on prostaglandin synthesis. The results indicated a significant reduction in PGE2 levels following treatment with these derivatives, demonstrating their potential as anti-inflammatory agents .

Case Study: Enzymatic Activity Modulation

Another study focused on the enzymatic interactions of this compound analogs. These compounds were shown to effectively inhibit key enzymes involved in metabolic processes, which could have implications for drug development targeting metabolic disorders.

Propiedades

IUPAC Name |

(2S)-2-acetamidohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-3-4-5-7(8(11)12)9-6(2)10/h7H,3-5H2,1-2H3,(H,9,10)(H,11,12)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDMCEGLQFSOMQH-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426410 | |

| Record name | Acetyl-L-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15891-49-3 | |

| Record name | Acetyl-L-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.